Urushiol II

Content Navigation

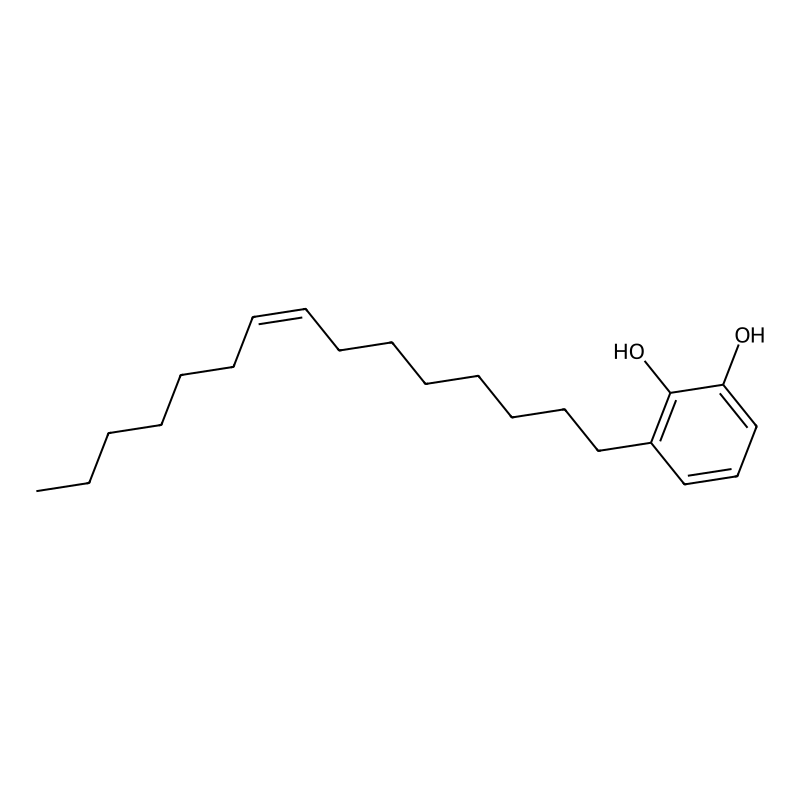

Crude urushiol mixtures cause variable gelation and brittle films. Purified Urushiol II (CAS 35237-02-6) solves this with a defined mono-unsaturated C15-catechol structure.

- Enables precise laccase-catalyzed or UV-initiated polymerization without premature crosslinking.

- Room temperature liquid allows solvent-free formulation for underwater adhesives.

- Yields dense, corrosion-resistant coatings with tuned curing rates, avoiding polyunsaturated autoxidation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Urushiol II (CAS 35237-02-6), chemically identified as 3-[(8Z)-pentadecenyl]catechol, is a highly functionalized mono-unsaturated phenolic lipid isolated from the sap of Toxicodendron vernicifluum [1]. As a defined C15-alkylcatechol bearing a single cis-double bond at the C8 position, it serves as a critical building block in advanced materials science, particularly in the synthesis of bio-based polymers, underwater adhesives, and functional coatings [2]. Unlike crude lacquer sap—which is a highly variable mixture of saturated, monoene, diene, and triene homologs—purified Urushiol II offers precise stoichiometric control for laccase-catalyzed, UV-initiated, or metal-coordinated polymerization workflows[2]. Its unique molecular architecture combines the strong surface-adhesion and metal-chelating properties of the ortho-dihydroxyphenyl (catechol) ring with the controlled flexibility and hydrophobicity of a mono-unsaturated aliphatic tail, making it a highly sought-after precursor for reproducible industrial and laboratory applications [3].

Research Fit

References

- [1] PubChem Compound Summary for CID 12444627, 'Urushiol II'. National Center for Biotechnology Information, 2025.

- [2] Zheng, et al. 'Research on the Rapid Curing Mechanism and Technology of Chinese Lacquer.' Polymers, 17(8), 2025.

- [3] Wang, et al. 'Synthesis of anisotropic Janus composite particles based on polystyrene/urushiol-lanthanum chelate polymer.' PLoS One, 2024.

Procurement substitution with fully saturated analogs (such as Urushiol I or synthetic 3-pentadecylcatechol) or crude polyunsaturated mixtures (containing high levels of Urushiol III/IV/V) fundamentally compromises processability and material performance [1]. Saturated analogs are solids at room temperature and lack the side-chain olefins required for secondary cross-linking, resulting in brittle films that cannot undergo UV-induced or autoxidative curing [2]. Conversely, crude urushiol mixtures are dominated by highly reactive triene derivatives (up to 70%), which exhibit rapid autoxidation and free-radical scavenging, leading to extremely short pot lives, premature gelation, and high sensitivity to ambient humidity [3]. Urushiol II provides a critical procurement advantage by offering a liquid physical state for easy formulation blending, combined with a single double bond that ensures a controlled, moderate curing rate without sacrificing the final 3D network density of the polymer [1].

Substitution Risk

References

- [1] 'Urushiole.' Wikipedia, The Free Encyclopedia.

- [2] Xia, J., et al. 'UV-induced polymerization of urushiol. II: Effects of hydrogenation degree of urushiol on surface morphology.' Progress in Organic Coatings, 67(3), 365-369, 2010.

- [3] Zhang, et al. 'Urushiol-Based Antimicrobial Coatings for Lacquer Art Applications: A Review of Mechanisms, Durability, and Safety.' Coatings, 2026.

Ambient-Temperature Processability via Physical State Differentiation

The degree of unsaturation in the alkyl side chain fundamentally dictates the thermal properties and handling requirements of urushiol derivatives. Urushiol II, possessing a single cis-double bond, remains a liquid at standard ambient temperatures, allowing for direct emulsification and solvent-free blending in coating formulations [1]. In stark contrast, the fully saturated analog Urushiol I is a solid with a melting point of 58–59 °C[1]. This physical state difference means that substituting Urushiol II with Urushiol I requires energy-intensive thermal melting and heated processing lines to prevent premature crystallization during ambient-temperature formulation [2].

| Evidence Dimension | Melting point and physical state at 20 °C |

| Target Compound Data | Urushiol II: Liquid state |

| Comparator Or Baseline | Urushiol I: Solid state (Melting point 58–59 °C) |

| Quantified Difference | Complete phase difference at ambient conditions (liquid vs. solid) |

| Conditions | Standard ambient temperature and pressure (20 °C, 1 atm) |

Procuring the liquid monoene eliminates the need for heated mixing vessels, significantly streamlining ambient-temperature manufacturing of bio-resins and adhesives.

PDC (saturated): 1/7 clones (14%)

Controlled Autoxidation and Extended Formulation Pot Life

In polymer and coating manufacturing, the reactivity of the monomer directly dictates the working window (pot life) of the formulation. Research evaluating the free-radical scavenging and autoxidation rates of urushiol homologs demonstrates that the monoene structure of Urushiol II exhibits the lowest autoxidation reactivity among the unsaturated forms [1]. Crude lacquer mixtures, which contain 60–70% triene alkyl urushiol, undergo rapid autoxidation due to the highly conjugated electron system, severely limiting their pot life [2]. By utilizing purified Urushiol II, formulators achieve a controlled oxidative polymerization rate, preventing premature gelation while still retaining the ability to cross-link the side chain[1].

| Evidence Dimension | Autoxidation rate and free-radical scavenging capacity |

| Target Compound Data | Urushiol II (Monoene): Lowest autoxidation reactivity among unsaturated homologs |

| Comparator Or Baseline | Urushiol Triene (Crude extract dominant): Highest autoxidation reactivity and rapid gelation |

| Quantified Difference | Significant reduction in premature autoxidation, extending working pot life |

| Conditions | Ambient aerobic storage and formulation handling |

A slower, controlled autoxidation rate is critical for industrial scale-up, allowing manufacturers sufficient time to apply coatings or cast molds before the resin cures.

Dual-Curing Capability for High-Density Polymer Networks

The structural integrity of urushiol-based polymers relies on both catechol ring coupling and side-chain polymerization. Urushiol II contains an active olefin in its side chain, enabling it to undergo UV-induced free-radical polymerization or metal-catalyzed oxidative cross-linking (e.g., with Lanthanum or Iron ions) to form a dense 3D network [1]. Saturated alternatives, such as Urushiol I or synthetic 3-pentadecylcatechol, lack these reactive sites and can only polymerize linearly via the catechol ring [2]. Studies on UV-induced curing confirm that the presence of side-chain olefins is mandatory for achieving high-hardness (up to 4H) and rapidly cured films within minutes, a performance metric unattainable with fully hydrogenated (saturated) analogs [1].

| Evidence Dimension | Side-chain cross-linking capability under UV/metal catalysis |

| Target Compound Data | Urushiol II: Undergoes secondary olefinic cross-linking |

| Comparator Or Baseline | Urushiol I / Hydrogenated Urushiol: Zero side-chain cross-linking capability |

| Quantified Difference | Binary presence/absence of secondary curing pathways, dictating final film hardness |

| Conditions | UV-irradiation or metal-ion (La3+/Fe3+) catalyzed curing environments |

Buyers requiring durable, high-hardness protective coatings or advanced composite microspheres must procure the unsaturated Urushiol II to ensure sufficient cross-linking density.

UV-Curable High-Hardness Functional Coatings

In industrial coating applications where the long, humidity-dependent curing times of traditional laccase-catalyzed lacquer are unacceptable, Urushiol II serves as a premium monomer for UV-initiated systems. Its monoene side chain participates in rapid free-radical photopolymerization, yielding dense, highly cross-linked films with excellent corrosion resistance and substrate adhesion without the premature gelation risks of polyunsaturated mixtures[1].

Synthesis of Anisotropic Janus Composite Particles

Urushiol II is highly suited for the fabrication of advanced core-shell microspheres (e.g., Polystyrene/Urushiol-Lanthanum particles). The controlled oxidative polymerization of the monoene side chain allows researchers to precisely tune the thickness and swelling behavior of the urushiol-metal chelate shell, a process that is difficult to regulate when using highly reactive triene-rich crude extracts[2].

Ambient-Processed Marine and Underwater Adhesives

Because Urushiol II is a liquid at room temperature and possesses a hydrophobic mono-unsaturated tail, it is the ideal precursor for formulating solvent-free, biomimetic underwater adhesives. Its catechol groups provide strong coordination to wet surfaces, while the controlled reactivity of its single double bond allows for a manageable application window before full curing [3].

Application Fit Matrix

References

- [1] Xia, J., et al. 'UV-induced polymerization of urushiol. II: Effects of hydrogenation degree of urushiol on surface morphology.' Progress in Organic Coatings, 67(3), 365-369, 2010.

- [2] Wang, et al. 'Synthesis of anisotropic Janus composite particles based on polystyrene/urushiol-lanthanum chelate polymer.' PLoS One, 2024.

- [3] Zhang, et al. 'Urushiol-Based Antimicrobial Coatings for Lacquer Art Applications: A Review of Mechanisms, Durability, and Safety.' Coatings, 2026.

XLogP3

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Wikipedia

Use Classification

Explore Compound Types